Synthesis of Nickel Phosphide Nanocrystals: A Technical Guide to Phase Control
Synthesis of Nickel Phosphide Nanocrystals: A Technical Guide to Phase Control
Introduction: Nickel phosphide (Ni-P) nanocrystals have emerged as highly promising materials in various fields, particularly in catalysis for processes like hydrodesulfurization and the hydrogen evolution reaction (HER).[1][2] The catalytic activity and stability of these materials are strongly dependent on their crystalline phase, size, and morphology.[1] Nickel phosphides exist in several stoichiometric phases, including nickel-rich phases like Ni₁₂P₅ and phosphorus-rich phases such as Ni₅P₄, with Ni₂P being a commonly studied intermediate.[3][4] Achieving phase-pure synthesis of these different nanocrystals is a significant challenge but is crucial for optimizing their performance in specific applications.[5][6]
This technical guide provides an in-depth overview of the primary synthetic strategies for producing nickel phosphide nanocrystals with controlled phases. It details experimental protocols, summarizes key quantitative data, and illustrates the logical workflows involved in achieving phase selectivity.
Core Synthetic Strategies
The synthesis of phase-pure nickel phosphide nanocrystals primarily relies on wet-chemical methods, which offer excellent control over reaction parameters. The most prevalent strategies include thermal decomposition, solvothermal/hydrothermal synthesis, and low-temperature phosphidation.
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Thermal Decomposition: This approach, often called the "hot-injection" method, involves the high-temperature decomposition of nickel and phosphorus precursors in a high-boiling point organic solvent.[3] Typically, a nickel salt like nickel(II) acetylacetonate [Ni(acac)₂] is used as the nickel source, while trioctylphosphine (TOP) serves as both the phosphorus source and a capping agent.[1] Oleylamine (OAm) is frequently used as a solvent and reductant.[3][7] This method allows for the synthesis of monodispersed nanocrystals with controllable phases.[3][8]
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Solvothermal/Hydrothermal Synthesis: In this method, precursors are sealed in a Teflon-lined autoclave with a suitable solvent and heated above the solvent's boiling point. This technique can be performed at lower temperatures compared to thermal decomposition. For instance, Ni₂P and Ni₁₂P₅ have been synthesized via a one-step solvothermal method using nickel chloride (NiCl₂·6H₂O) and red phosphorus in ethylene glycol (EG) at 190 °C.[9] A key advantage is the potential to use less toxic and more stable phosphorus sources like red phosphorus.[9][10]
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Low-Temperature Phosphidation: This two-step strategy involves first synthesizing a nickel precursor, such as nickel hydroxide [Ni(OH)₂], which is then chemically converted into nickel phosphide at a relatively low temperature (e.g., 250 °C) using a phosphorus source like sodium hypophosphite (NaH₂PO₂).[4] The final phase of the nickel phosphide can be tuned by adjusting the properties of the initial Ni(OH)₂ precursor.[4]
Parameters for Phase Control
The selective synthesis of a specific nickel phosphide phase (e.g., Ni₁₂P₅, Ni₂P, Ni₅P₄) is governed by a set of critical reaction parameters. The interplay between these factors determines the final stoichiometry and crystallinity of the nanocrystals.
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P:Ni Precursor Molar Ratio: The ratio of the phosphorus source to the nickel source is one of the most influential factors in determining the final phase.[3][11] A lower P:Ni ratio generally favors the formation of nickel-rich phases like Ni₁₂P₅.[8] As the P:Ni ratio is increased, more phosphorus-rich phases such as Ni₂P and subsequently Ni₅P₄ are formed.[3][8]
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Reaction Temperature: Temperature plays a crucial role in both the decomposition of precursors and the crystallization of the final product. Different phases can be accessed by precisely modulating the reaction or annealing temperature.[5][6] For instance, an amorphous Ni-P intermediate can be transformed into crystalline Ni₁₂P₅, Ni₂P, or Ni₅P₄ by controlled heating at successively higher temperatures.[1][5]
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Reaction Time: The duration of the synthesis can also influence the phase composition. Shorter reaction times may yield nickel-rich phases like Ni₁₂P₅, while longer reaction times can lead to the formation of more thermodynamically stable phases such as Ni₂P.[7][12]
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Precursor and Solvent Choice: The type of nickel precursor (e.g., nickel acetylacetonate vs. nickel chloride) and the coordinating solvent (e.g., oleylamine) can affect reaction kinetics and the formation of intermediates, thereby influencing the final product phase.[13]
The logical relationship between these control parameters and the resulting nickel phosphide phase is illustrated in the diagram below.
Experimental Protocols and Data
This section provides detailed experimental methodologies and summarizes the quantitative data for synthesizing different phases of nickel phosphide nanocrystals.
Thermal Decomposition of Organometallic Precursors
This method is highly effective for producing monodispersed nanocrystals of various Ni-P phases by adjusting the P:Ni precursor ratio.[3][8] A general workflow for this synthesis is outlined below.
Detailed Protocol: A typical synthesis involves placing nickel(II) acetylacetonate, oleylamine, and 1-octadecene into a three-neck flask.[8] The mixture is heated under an argon atmosphere (e.g., to 120°C for 30 minutes) to remove moisture and oxygen.[8] Subsequently, trioctylphosphine (TOP) is swiftly injected into the hot solution, which is then rapidly heated to a final temperature (e.g., 320°C) and maintained for a specific duration (e.g., 2 hours).[2][8] After the reaction, the solution is cooled, and the nanocrystal product is precipitated with ethanol, collected by centrifugation, and washed multiple times before being dried under vacuum.[8]
Table 1: Quantitative Data for Thermal Decomposition Synthesis
| Target Phase | Ni Precursor | P Precursor | P:Ni Molar Ratio | Solvent / Reductant | Temp. (°C) | Time (h) | Resulting Morphology | Reference |
|---|---|---|---|---|---|---|---|---|
| Ni₁₂P₅ | Ni(acac)₂ | TOP | 0.65 | OAm / ODE | 320 | 2 | Hollow spheres | [3][8] |
| Ni₂P | Ni(acac)₂ | TOP | 2.18 | OAm / ODE | 320 | 2 | Hollow spheres | [3][8] |
| Ni₅P₄ | Ni(acac)₂ | TOP | 8.75 | OAm / ODE | 320 | 2 | Solid spheres | [3][8] |
| Ni₂P | Ni(acac)₂ | TOP | - | OAm / ODE | 315 | - | Crystalline nanoparticles | [1] |
| Ni₁₂P₅ | Ni(acac)₂ | TOP | - | OAm / ODE | 280 | - | Crystalline nanoparticles |[1] |
Solvothermal Synthesis
This method provides a facile, often one-step, route to different nickel phosphide phases at moderate temperatures.
Detailed Protocol: For the synthesis of Ni₂P, nickel chloride hexahydrate (NiCl₂·6H₂O) is dissolved in ethylene glycol (EG) with stirring.[9] Red phosphorus powder is then added to the solution, and stirring is continued to form a uniform suspension.[9] The mixture is transferred to a Teflon-lined stainless-steel autoclave, sealed, and heated (e.g., at 190°C for 12 hours).[9] After cooling, the black precipitate is collected by centrifugation, washed with ethanol and distilled water, and dried under vacuum.[9] The Ni₁₂P₅ phase can be synthesized using a similar procedure by adjusting the precursor amounts.[9]
Table 2: Quantitative Data for Solvothermal Synthesis
| Target Phase | Ni Precursor | P Precursor | Ni:P Mass Ratio | Solvent | Temp. (°C) | Time (h) | Reference |
|---|---|---|---|---|---|---|---|
| Ni₂P | NiCl₂·6H₂O | Red Phosphorus | 200 mg : 260 mg | Ethylene Glycol | 190 | 12 | [9] |
| Ni₁₂P₅ | NiCl₂·6H₂O | Red Phosphorus | 200 mg : 100 mg | Ethylene Glycol | 190 | 12 | [9] |
| Ni₂P | Nickel Acetate | Red Phosphorus | - | Deionized Water | - | 30 |[10] |
Single-Source Precursor Decomposition
An alternative thermal decomposition approach utilizes a single-source precursor that contains both nickel and phosphorus, simplifying the reaction system.
Detailed Protocol: In a representative synthesis, bis(triphenylphosphine)nickel dichloride (BTND) and oleylamine (OAm) are placed in a flask and stirred under an argon flow.[12] The mixture is heated to 120°C for 30 minutes, then rapidly heated to a final temperature between 300-340°C and maintained for a duration ranging from 10 minutes to 5 hours.[12] The phase of the resulting nanocrystals is controlled by the reaction time; shorter times favor Ni₁₂P₅, while longer times lead to the formation of Ni₂P.[7][12]
Table 3: Quantitative Data for Single-Source Precursor Synthesis
| Target Phase | Single-Source Precursor | Solvent / Capping Agent | Temp. (°C) | Time | Result | Reference |
|---|---|---|---|---|---|---|
| Ni₁₂P₅ | BTND | Oleylamine (OAm) | 300-340 | Short (e.g., < 1 h) | Ni₁₂P₅ NCs | [7][12] |
| Ni₂P | BTND | Oleylamine (OAm) | 300-340 | Long (e.g., > 1 h) | Ni₂P NCs |[7][12] |
Characterization of Nanocrystals
To confirm the successful synthesis of the desired nickel phosphide phase and to analyze its properties, several characterization techniques are essential:
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X-ray Diffraction (XRD): Used to identify the crystalline phase and structure of the synthesized nanocrystals.[3][7]
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Transmission Electron Microscopy (TEM): Provides information on the morphology, size, and size distribution of the nanocrystals.[3][7]
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Energy-Dispersive X-ray Spectroscopy (EDX): Confirms the elemental composition and stoichiometry of the material.[3]
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X-ray Photoelectron Spectroscopy (XPS): Used to determine the surface elemental composition and chemical states of nickel and phosphorus.[3][7]
Conclusion
The synthesis of nickel phosphide nanocrystals with distinct phases is a highly controllable process achievable through various wet-chemical methods. The choice of synthetic strategy, whether thermal decomposition, solvothermal reaction, or low-temperature phosphidation, provides a platform for tuning the material's properties. Precise control over key parameters—most notably the P:Ni precursor ratio, reaction temperature, and time—is paramount to achieving phase selectivity between Ni-rich (Ni₁₂P₅), intermediate (Ni₂P), and P-rich (Ni₅P₄) phases. The protocols and data summarized in this guide offer a comprehensive resource for researchers aiming to fabricate tailored nickel phosphide nanocrystals for advanced applications in catalysis and materials science.
References
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